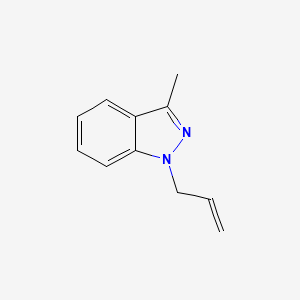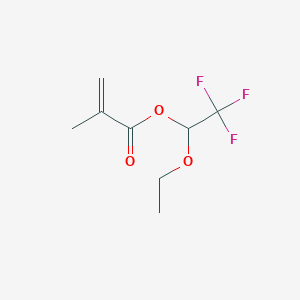
2-Propenoic acid, 2-methyl-, 1-ethoxy-2,2,2-trifluoroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, 1-ethoxy-2,2,2-trifluoroethyl ester is a chemical compound known for its unique properties and applications in various fields It is an ester derivative of 2-propenoic acid, 2-methyl-, and is characterized by the presence of an ethoxy group and a trifluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 1-ethoxy-2,2,2-trifluoroethyl ester typically involves the esterification of 2-propenoic acid, 2-methyl- with 1-ethoxy-2,2,2-trifluoroethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-methyl-, 1-ethoxy-2,2,2-trifluoroethyl ester undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-propenoic acid, 2-methyl- and 1-ethoxy-2,2,2-trifluoroethanol.
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Polymerization: Polymers with specific mechanical and chemical properties.
Hydrolysis: 2-Propenoic acid, 2-methyl- and 1-ethoxy-2,2,2-trifluoroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, 1-ethoxy-2,2,2-trifluoroethyl ester has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties such as high thermal stability and chemical resistance.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a component in biocompatible materials.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 1-ethoxy-2,2,2-trifluoroethyl ester primarily involves its reactivity as an ester and the presence of the trifluoroethyl group. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The trifluoroethyl group imparts unique electronic properties, making the compound reactive in various substitution and addition reactions. These properties are exploited in polymerization and other chemical processes to achieve desired outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
- 2-Propenoic acid, 2-methyl-, ethenyl ester
- 2-Propenoic acid, ethyl ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-methyl-, 1-ethoxy-2,2,2-trifluoroethyl ester is unique due to the presence of the trifluoroethyl group. This group enhances the compound’s reactivity and imparts unique electronic properties, making it suitable for specialized applications in polymer chemistry and industrial processes. The trifluoroethyl group also contributes to the compound’s stability and resistance to degradation, which is advantageous in various applications.
Propriétés
Numéro CAS |
112987-10-7 |
|---|---|
Formule moléculaire |
C8H11F3O3 |
Poids moléculaire |
212.17 g/mol |
Nom IUPAC |
(1-ethoxy-2,2,2-trifluoroethyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H11F3O3/c1-4-13-7(8(9,10)11)14-6(12)5(2)3/h7H,2,4H2,1,3H3 |
Clé InChI |
MFMBVHKHWBOOHK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(F)(F)F)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)
![5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one](/img/structure/B14313061.png)
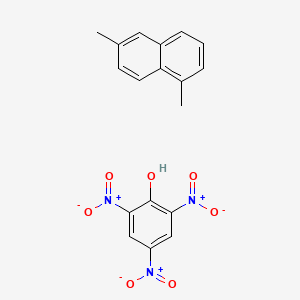
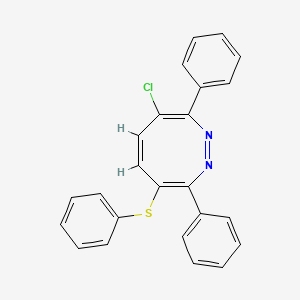
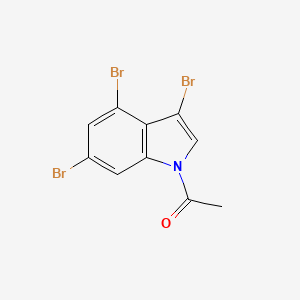
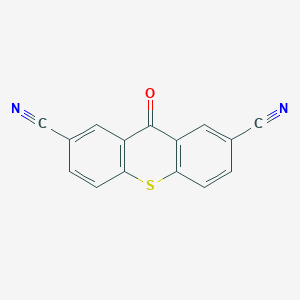
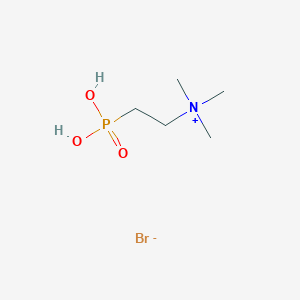
![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
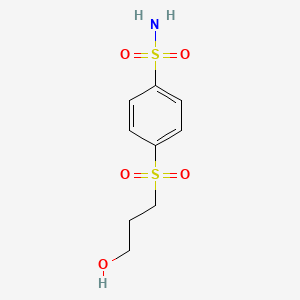

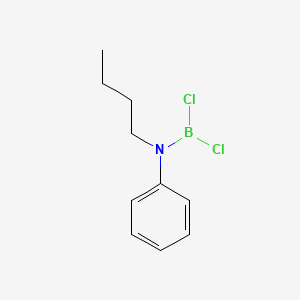
![1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B14313112.png)
